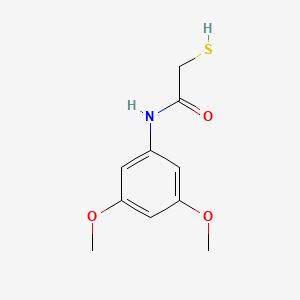
N-(3,5-dimethoxyphenyl)-2-mercaptoacetamide
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-2-mercaptoacetamide, commonly known as DMMA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. DMMA is a thiol-containing compound that has been studied for its antioxidant, anti-inflammatory, and anti-tumor properties.
Wissenschaftliche Forschungsanwendungen
DMMA has been studied for its potential applications in various fields, including medicine, agriculture, and cosmetics. In medicine, DMMA has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. DMMA has also been studied for its anti-tumor properties, with promising results in preclinical studies.
In agriculture, DMMA has been tested as a potential plant growth regulator, with positive results in stimulating plant growth and increasing crop yield. In cosmetics, DMMA has been studied for its skin-lightening properties, with potential applications in the treatment of hyperpigmentation.
Wirkmechanismus
The mechanism of action of DMMA is not fully understood, but it is believed to act through multiple pathways. DMMA has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. DMMA has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. In addition, DMMA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMMA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that DMMA can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that DMMA can reduce tumor growth, improve cognitive function, and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMMA has several advantages for lab experiments, including its low cost, ease of synthesis, and potential applications in various fields. However, DMMA also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using DMMA in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of DMMA. One potential direction is the development of DMMA-based drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another potential direction is the study of DMMA's potential applications in agriculture, such as the development of plant growth regulators. In addition, further research is needed to fully understand the mechanism of action of DMMA and its potential toxicity at high concentrations.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-13-8-3-7(11-10(12)6-15)4-9(5-8)14-2/h3-5,15H,6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBVBXYAXLUKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CS)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-sulfanylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxo-2-(1-piperidinyl)ethanone](/img/structure/B4186349.png)
![12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4186355.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4186363.png)
![N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4186376.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4186381.png)
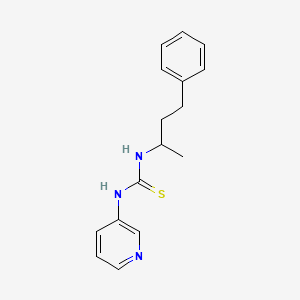
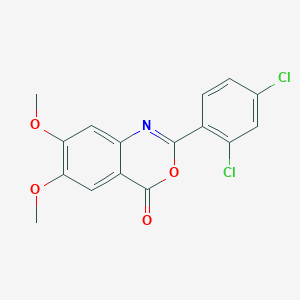
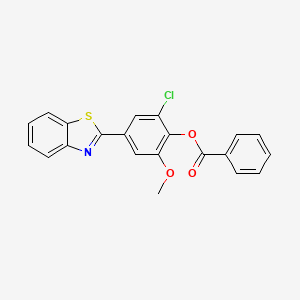
![3-chloro-N-cyclopentyl-4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B4186420.png)
![2-({[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4186438.png)
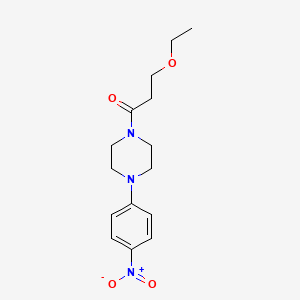
![3-chloro-N-{5-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-pyrazol-3-yl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186453.png)
![3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4186467.png)
![N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4186475.png)